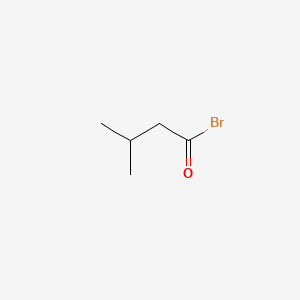

Butanoyl bromide, 3-methyl-

CAS No.: 35447-68-8

Cat. No.: VC18408528

Molecular Formula: C5H9BrO

Molecular Weight: 165.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35447-68-8 |

|---|---|

| Molecular Formula | C5H9BrO |

| Molecular Weight | 165.03 g/mol |

| IUPAC Name | 3-methylbutanoyl bromide |

| Standard InChI | InChI=1S/C5H9BrO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 |

| Standard InChI Key | LBXKQIWKQYEXRO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(=O)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a four-carbon butanoyl backbone with a methyl group at the third carbon and a bromine atom at the α-position. Its molecular formula, C₅H₉BrO, corresponds to a molecular weight of 181.03 g/mol (exact mass: 180.984 g/mol) . The branched configuration introduces steric effects that influence reactivity, particularly in nucleophilic substitutions.

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 1.802 g/cm³ | |

| Boiling Point | 190.2°C (760 mmHg) | |

| Melting Point | <0°C | |

| Flash Point | 61.5°C | |

| Vapor Pressure | 0.548 mmHg at 25°C | |

| Refractive Index | 1.512 |

The low melting point and moderate boiling point reflect its volatility, necessitating storage under inert conditions. The high density and refractive index are consistent with halogenated organics .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves bromination of 3-methylbutanoic acid followed by acyl bromide formation:

-

Bromination:

This step achieves α-bromination via radical or electrophilic mechanisms, with phosphorus trichloride as a catalyst. -

Acyl Bromide Formation:

Phosphorus tribromide efficiently converts the carboxylic acid to the acyl bromide.

Industrial Methods

Scaled production employs continuous-flow reactors to enhance yield (typically >85%) and purity. Key optimizations include:

-

Temperature control (40–60°C) to minimize side reactions.

-

Distillation under reduced pressure (70°C at 10 mmHg) for purification .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon undergoes substitution with amines, alcohols, and thiols:

| Nucleophile | Product | Conditions |

|---|---|---|

| NH₃ | 2-Bromo-3-methylbutanamide | Et₂O, 0°C |

| EtOH | Ethyl 2-bromo-3-methylbutanoate | Pyridine, reflux |

| PhSH | Thioester derivative | DMF, RT |

These reactions proceed via a tetrahedral intermediate, with bromide acting as a leaving group.

Transition-Metal-Catalyzed Couplings

The α-bromine enables cross-couplings, expanding synthetic utility:

| Reaction Type | Reagents/Catalyst | Product Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl ketones (drug scaffolds) |

| Kumada | NiCl₂(dtbpy), PhMe₂SiZnI | Silane-functionalized derivatives |

For example, coupling with phenylboronic acid yields biaryl ketones in 78% yield (THF, 80°C).

Elimination and Rearrangement

Under basic conditions, β-hydrogen elimination forms α,β-unsaturated acyl bromides:

This product serves as a dienophile in Diels-Alder reactions.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound is a precursor to non-cyclic dipeptides and β-lactam antibiotics. For instance, reaction with L-valine methyl ester forms a dipeptide bond (89% yield, CH₂Cl₂).

Materials Chemistry

Its bromide group facilitates surface functionalization of nanoparticles. Gold nanoparticles modified with 3-methylbutanoyl bromide exhibit enhanced stability in organic solvents.

Comparative Analysis with Analogues

3-Methylbutanoyl Chloride

Replacing bromine with chlorine reduces molecular weight (139.58 g/mol) and reactivity. The chloride exhibits slower substitution kinetics due to poorer leaving-group ability.

2-Bromopropanoyl Bromide

The shorter chain increases volatility (bp 143°C) but limits steric effects, enabling faster reactions with bulky nucleophiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume